2-Methyl-3-trifluoroacetyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-methyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-4-5(2-3-11-4)6(12)7(8,9)10/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLQJVYDEIMKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Pyrrole Architectures in Organic Chemistry
The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic and medicinal chemistry. chemheterocycles.comnih.gov This fundamental structure is not merely a synthetic curiosity but is a recurring motif in a vast array of biologically crucial molecules. scitechnol.com Its presence in natural products is extensive, forming the core of vital compounds such as heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. wikipedia.org
In the realm of synthetic chemistry, the pyrrole scaffold is highly valued by medicinal chemists as a versatile framework for drug discovery. nih.gov Its unique electronic distribution and the ability of the nitrogen atom to participate in hydrogen bonding are critical for molecular recognition and binding to biological targets. chemheterocycles.com This has led to the development of numerous successful pharmaceuticals that incorporate the pyrrole core, including blockbuster drugs like the cholesterol-lowering agent Atorvastatin and the anti-cancer drug Sunitinib. chemheterocycles.comscitechnol.comwikipedia.org The adaptability of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their pharmacological profiles. nih.gov The continued exploration of pyrrole derivatives underscores their enduring importance in the development of new therapeutic agents. nih.gov
Strategic Impact of Trifluoroacetyl Groups in Chemical Design
The introduction of fluorine atoms into organic molecules is a powerful strategy in modern drug design, and the trifluoromethyl (-CF3) group, a component of the trifluoroacetyl group, is of particular importance. hovione.commdpi.com Incorporating a trifluoroacetyl moiety can dramatically alter a compound's physicochemical properties in ways that are often beneficial for its biological activity and pharmacokinetic profile. mdpi.comnih.gov
One of the key effects of the trifluoromethyl group is the enhancement of lipophilicity, which can improve a molecule's ability to cross cell membranes. mdpi.com Furthermore, the strong electron-withdrawing nature of the three fluorine atoms increases the metabolic stability of the parent molecule by shielding adjacent bonds from enzymatic degradation. hovione.commdpi.com This increased stability is a highly desirable trait in drug candidates. The trifluoroacetyl group can also serve as a versatile chemical handle and a protecting group in multi-step syntheses, being readily cleaved under mild basic conditions. acs.orgresearchgate.net These strategic impacts make the trifluoroacetyl group a frequently employed tool for medicinal chemists seeking to optimize lead compounds into viable drug candidates. mdpi.com
Reactivity and Chemical Transformations of 2 Methyl 3 Trifluoroacetyl 1h Pyrrole
Reactivity of the Trifluoroacetyl Group
The trifluoroacetyl group, with its highly electrophilic carbonyl carbon, is a key site for nucleophilic attack. The presence of the trifluoromethyl group significantly enhances the reactivity of the carbonyl moiety compared to a simple acetyl group.
Carbonyl Reactivity: Nucleophilic Additions and Condensations
The carbonyl carbon of the trifluoroacetyl group is highly susceptible to attack by a variety of nucleophiles. This heightened reactivity is a direct consequence of the strong inductive electron-withdrawing effect of the trifluoromethyl group, which increases the partial positive charge on the carbonyl carbon.
Nucleophilic addition reactions are expected to proceed readily with a range of nucleophiles. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding 1-(2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanol.
Condensation reactions with amines and their derivatives are also anticipated. For example, reaction with primary amines (RNH₂) would likely form the corresponding imine, while reaction with hydroxylamine (B1172632) (NH₂OH) would yield an oxime. The general scheme for these reactions is presented below:
| Nucleophile (Nu-H) | Reagent Example | Product Type |
| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Organometallic (R⁻) | CH₃MgBr, n-BuLi | Tertiary Alcohol |
| Amine (RNH₂) | Methylamine | Imine |
| Hydroxylamine (NH₂OH) | Hydroxylamine hydrochloride | Oxime |
| Hydrazine (RNHNH₂) | Hydrazine, Phenylhydrazine | Hydrazone |
This table represents expected reactivity based on the general principles of carbonyl chemistry.
Modulations due to the Trifluoromethyl Group
The trifluoromethyl (CF₃) group plays a crucial role in modulating the reactivity of the adjacent carbonyl. Its strong electron-withdrawing nature significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a non-fluorinated ketone. This activation facilitates reactions that might be sluggish or require harsher conditions with a simple acetylpyrrole.
Furthermore, the steric bulk of the trifluoromethyl group can influence the stereochemical outcome of nucleophilic additions to the carbonyl group, particularly in cases where a new chiral center is formed. The approach of the nucleophile may be directed by the size of the CF₃ group relative to the pyrrole (B145914) ring.
Reactivity of the Pyrrole Nucleus
The pyrrole ring in 2-Methyl-3-trifluoroacetyl-1H-pyrrole is substituted with both an electron-donating methyl group and a strongly electron-withdrawing trifluoroacetyl group. This substitution pattern significantly influences the regioselectivity of further electrophilic aromatic substitution reactions.
Further Electrophilic Aromatic Substitution Patterns on the Pyrrole Ring
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, preferentially at the C2 (α) and C5 (α') positions. In this compound, the C2 position is occupied by a methyl group, an activating, ortho-, para-director. The C3 position is substituted with the trifluoroacetyl group, a deactivating, meta-director. The directing effects of these two groups will determine the position of further substitution.
The activating methyl group at C2 directs incoming electrophiles to the C3 and C5 positions. The deactivating trifluoroacetyl group at C3 directs incoming electrophiles to the C5 position. Therefore, the combined directing effects of both substituents strongly favor electrophilic attack at the C5 position. The C4 position is sterically hindered and electronically disfavored.
Common electrophilic aromatic substitution reactions and the expected major product are outlined in the table below:
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 2-Methyl-3-trifluoroacetyl-5-nitro-1H-pyrrole |
| Halogenation | NBS, NCS, Br₂ | 5-Bromo-2-methyl-3-trifluoroacetyl-1H-pyrrole |
| Vilsmeier-Haack | POCl₃, DMF | This compound-5-carbaldehyde |
| Friedel-Crafts Acylation | Ac₂O, Lewis Acid | 5-Acetyl-2-methyl-3-trifluoroacetyl-1H-pyrrole |
This table illustrates the predicted regioselectivity based on the directing effects of the existing substituents.
Regiochemical Control in Multi-Substitution Pathways
The strong directing effect towards the C5 position allows for a high degree of regiochemical control in the synthesis of polysubstituted pyrroles. Once the C5 position is functionalized, further substitution becomes more challenging due to the increased deactivation of the ring. However, under forcing conditions, or if the newly introduced substituent at C5 is an activating group, subsequent substitutions might be possible, likely at the remaining vacant position, C4, although this is generally less favored. The precise control of reaction conditions would be crucial in achieving selective multi-substitution.
Oxidation and Reduction Chemistry of Functional Groups
The functional groups present in this compound offer several possibilities for oxidation and reduction reactions.
Oxidation:
The pyrrole ring itself can be susceptible to oxidation, potentially leading to the formation of pyrrolinones or ring-opened products, depending on the oxidant and reaction conditions. For instance, dearomative oxidation of substituted pyrroles can yield Δ³-pyrrol-2-ones. bath.ac.uk The methyl group at the C2 position could potentially be oxidized to a formyl or carboxyl group using strong oxidizing agents, though this might also affect the pyrrole ring.
Reduction:
Selective reduction of the trifluoroacetyl group is a plausible transformation. Catalytic hydrogenation or the use of specific reducing agents could convert the ketone to a secondary alcohol (1-(2-methyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethanol) or even to the corresponding methylene (B1212753) group (-CH₂CF₃) under more forcing conditions (e.g., Wolff-Kishner or Clemmensen reduction, although the acidic conditions of the latter might be detrimental to the pyrrole ring). The choice of reducing agent would be critical to avoid the reduction of the pyrrole ring itself. Birch reduction of electron-deficient pyrroles is known to result in the formation of pyrrolines.
Derivatization to Advanced Molecular Scaffolds
The chemical architecture of this compound, featuring a reactive trifluoroacetyl group, a nucleophilic nitrogen atom, and an aromatic pyrrole core, establishes it as a versatile building block for the synthesis of more complex molecular structures. Its strategic functionalization allows for the development of advanced molecular scaffolds with potential applications in various fields of chemistry.
Synthesis of Polyfunctionalized Pyrrole Derivatives
The inherent reactivity of this compound allows for its transformation into a variety of polyfunctionalized derivatives. The trifluoroacetyl moiety, a strong electron-withdrawing group, activates the pyrrole ring for certain reactions while also serving as a handle for further chemical modifications. The pyrrole NH group can readily participate in reactions, such as Michael additions, which serves as a key step in the elaboration of the core structure.
One of the primary pathways to generate polyfunctionalized derivatives is through cascade reactions, where multiple chemical bonds are formed in a single synthetic operation. This approach leverages the different reactive sites within the molecule to build molecular complexity efficiently. For instance, the pyrrole nitrogen can act as a nucleophile, initiating a sequence of reactions with suitable electrophiles. This reactivity is fundamental to creating more elaborate heterocyclic systems, transforming the initial simple pyrrole into a scaffold bearing multiple functional groups and stereocenters. The development of such derivatives is a significant area of interest as polyfunctionalized pyrroles are key components in many biologically active compounds and advanced materials. scispace.com
Preparation of Chiral Pyrrolizine-Based Triheterocycles
A notable application of 2-(trifluoroacetyl)pyrroles, including the 2-methyl variant, is in the asymmetric synthesis of chiral pyrrolizine-based triheterocycles. researchgate.net These complex structures are obtained through an elegant organocatalytic asymmetric cascade aza-Michael–aldol (B89426) reaction. researchgate.netnih.gov In this process, the pyrrole nitrogen atom first engages in a conjugate addition (aza-Michael reaction) with an α-branched α,β-unsaturated aldehyde. This is followed by an intramolecular aldol reaction, cyclizing the intermediate to form the pyrrolizine core.
The use of chiral organocatalysts is crucial for controlling the stereochemical outcome of the reaction. Research has demonstrated that this strategy can achieve high enantioselectivities, typically between 90–95% ee, and excellent diastereoselectivities (dr up to >20:1). researchgate.net The resulting products are highly functionalized, trifluoromethyl-substituted molecules that possess three contiguous stereogenic centers, which may include two chiral quaternary centers. researchgate.net The versatility of this method allows for the synthesis of a library of unique chiral pyrrolizine structures by varying the substituents on both the pyrrole and the aldehyde starting materials.
Further derivatization of these complex scaffolds is also possible. For example, the cascade products can undergo chemoselective stepwise Suzuki cross-coupling reactions with different arylboronic acids, yielding chiral pyrrolizine-based triheterocycles that feature two distinct aryl substituents in good yields. researchgate.net
| Reactant A | Reactant B (α,β-Unsaturated Aldehyde) | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 2-(Trifluoroacetyl)pyrrole | α-Branched α,β-Unsaturated Aldehyde | Chiral Pyrrolizine-Based Triheterocycle | Up to >20:1 | 90-95% | researchgate.net |
Role as a Precursor in Porphyrin Synthesis
Porphyrins are macrocyclic compounds composed of four interconnected pyrrole subunits. acs.org Their synthesis often relies on the condensation of simpler pyrrole precursors. nih.govrsc.org Functionalized pyrroles can be used to introduce specific substituents onto the β-positions of the final porphyrin macrocycle, thereby tuning its electronic and steric properties.
In principle, this compound can serve as a precursor for the synthesis of specifically substituted porphyrins. In standard porphyrin syntheses, such as the Lindsey or Rothemund reactions, pyrrole is condensed with an aldehyde to form a porphyrinogen, which is subsequently oxidized to the porphyrin. nih.govnih.gov For this tetramerization to occur, at least two α-positions (C2 and C5) of the pyrrole ring must be unsubstituted.
Since this compound is substituted at the C2 and C3 positions, it cannot be used directly in a one-pot synthesis to form a simple A4-type meso-substituted porphyrin. However, its structure makes it a potential candidate for more complex, multi-step porphyrin syntheses, such as the MacDonald [2+2] condensation. In this approach, two different dipyrromethanes are condensed to form the porphyrin ring. This compound could be incorporated into a dipyrromethane precursor, which would then be reacted with another dipyrromethane to yield an unsymmetrically substituted porphyrin. The methyl and trifluoroacetyl groups would ultimately reside on a β-position of the resulting porphyrin, imparting unique characteristics due to the strong electron-withdrawing nature of the trifluoroacetyl group. While this specific pyrrole derivative is not commonly cited as a starting material in seminal porphyrin synthesis literature, its structure fits the profile of a building block for creating highly functionalized and electronically modified porphyrin systems.
Spectroscopic Characterization Methodologies for 2 Methyl 3 Trifluoroacetyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Methyl-3-trifluoroacetyl-1H-pyrrole, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR studies would be employed for a thorough analysis.
Proton (¹H) NMR Analysis for Structural Assignments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the methyl protons, the pyrrole (B145914) ring protons, and the N-H proton.
The chemical shifts (δ) are influenced by the electron density around the protons. The electron-withdrawing trifluoroacetyl group is anticipated to deshield the adjacent ring protons, causing them to appear at a lower field (higher ppm values). The methyl group protons, being further from the electron-withdrawing group, would likely appear at a higher field (lower ppm values). The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | Variable (e.g., 8.0-9.0) | Broad Singlet | - |
| H-4 (ring) | ~6.5-7.0 | Doublet | ~2-3 |
| H-5 (ring) | ~6.0-6.5 | Doublet | ~2-3 |
| CH₃ | ~2.3-2.6 | Singlet | - |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Carbon (¹³C) NMR Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the trifluoroacetyl group is expected to be significantly deshielded and appear at a very low field. The carbon of the trifluoromethyl group will also be at a low field and will exhibit splitting due to coupling with the fluorine atoms. The pyrrole ring carbons will have chemical shifts characteristic of aromatic heterocyclic systems, with the carbon atom attached to the trifluoroacetyl group (C-3) being more deshielded than the others. The methyl carbon will appear at a high field.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~180-190 |
| C-2 (ring) | ~130-140 |
| C-3 (ring) | ~115-125 |
| C-4 (ring) | ~110-120 |
| C-5 (ring) | ~125-135 |
| CF₃ | ~115-125 (quartet) |
| CH₃ | ~15-20 |
Note: These are predicted values and can vary based on the solvent and experimental conditions.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. The electron-withdrawing nature of the adjacent carbonyl group would influence this chemical shift.
Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| CF₃ | ~ -70 to -80 |
Note: Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃.
Nitrogen (¹⁵N) NMR Studies on Pyrrole Nitrogen
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atom in the pyrrole ring. The chemical shift of the pyrrole nitrogen in this compound would be influenced by the substituents on the ring. The presence of the methyl and trifluoroacetyl groups would affect the electron density at the nitrogen atom, which in turn would be reflected in its ¹⁵N chemical shift.
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.
Key expected vibrational frequencies include:
N-H stretch: A peak in the region of 3200-3500 cm⁻¹, which can be sharp or broad depending on hydrogen bonding.
C-H stretches: Aromatic C-H stretches from the pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹.
C=O stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹, characteristic of a ketone. The conjugation with the pyrrole ring and the electron-withdrawing effect of the CF₃ group will influence the exact position.
C-F stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl group.
C=C and C-N stretches: Vibrations from the pyrrole ring would appear in the fingerprint region (below 1600 cm⁻¹).
Interactive Data Table: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3500 | Medium-Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | <3000 | Medium |
| C=O Stretch | 1650-1700 | Strong |
| C-F Stretches | 1100-1300 | Strong |
Note: These are predicted values and the exact positions and intensities can be influenced by the physical state of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments. Common fragmentation pathways could include:
Loss of the trifluoromethyl group: A prominent peak corresponding to [M - CF₃]⁺.
Loss of the trifluoroacetyl group: A peak corresponding to [M - COCF₃]⁺.
Cleavage of the methyl group: A peak corresponding to [M - CH₃]⁺.
Fragmentation of the pyrrole ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring.
The exact masses of the molecular ion and fragment ions, as determined by high-resolution mass spectrometry (HRMS), would be used to confirm the elemental composition of the molecule.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| Fragment | Predicted m/z |
| [M]⁺ | 177.04 |
| [M - CH₃]⁺ | 162.02 |
| [M - CF₃]⁺ | 108.04 |
| [M - COCF₃]⁺ | 80.05 |
Note: m/z values are based on the most abundant isotopes.
No Publicly Available Crystallographic Data for this compound
Despite a thorough search of academic databases and crystallographic repositories, no experimental X-ray crystallography data for the solid-state structure of this compound has been found in the public domain.
While the crystal structures of numerous pyrrole derivatives have been determined and are available in resources such as the Cambridge Crystallographic Data Centre (CCDC), a specific entry for this compound is not present. The synthesis and characterization of this compound may have been reported in chemical literature; however, it appears that a single crystal suitable for X-ray diffraction analysis has either not been obtained or the resulting structural data has not been deposited in a public database.
Consequently, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, bond lengths, and bond angles, cannot be provided at this time. Further research, specifically the growth of single crystals of this compound and subsequent X-ray diffraction analysis, would be required to determine its definitive solid-state structure.
Computational and Theoretical Studies of 2 Methyl 3 Trifluoroacetyl 1h Pyrrole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. arabjchem.orgnanobioletters.com It is employed to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties that govern a molecule's behavior. For 2-Methyl-3-trifluoroacetyl-1H-pyrrole, DFT calculations would provide fundamental insights into its stability and reactivity.
Conformational Analysis: Syn/Anti Isomerism and Rotational BarriersConformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.mdpi.comresearchgate.netFor this compound, a key focus would be the rotation around the single bond connecting the trifluoroacetyl group to the pyrrole (B145914) ring. This rotation gives rise to syn and anti isomers, where the carbonyl oxygen is oriented towards or away from the methyl group, respectively. DFT calculations would be used to determine the potential energy surface for this rotation, identifying the most stable conformer(s) and the energy barriers that hinder interconversion.mdpi.com
Interactive Data Table: Hypothetical Conformational Energy This table illustrates the type of data that would be generated from a conformational analysis. The values are hypothetical.```html
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Description |
|---|---|---|---|
| Syn | 0.00 | 5.2 | Most stable conformer; C=O oriented towards methyl group. |
| Anti | 1.50 | 3.7 | Less stable conformer; C=O oriented away from methyl group. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, which are crucial for understanding their photochemical properties, such as UV-visible absorption spectra. researchgate.netrsc.orgcnr.itTD-DFT calculations can predict vertical excitation energies (the energy required for an electron to transition to a higher energy level without a change in molecular geometry) and oscillator strengths (the probability of such a transition occurring). researchgate.netThis information is used to simulate the molecule's absorption spectrum. For this compound, TD-DFT would help assign the electronic transitions observed in its experimental spectrum and understand how the substituents affect its light-absorbing properties.
nih.gov
Table of Compounds
Compound Name This compound
Quantum Theory of Atoms in Molecules (QTAIM) for Electron Density Distribution
Currently, there is a lack of specific published research applying the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density distribution of this compound. Such an analysis would provide valuable insights into the compound's chemical bonding and structure.
A theoretical QTAIM analysis would involve the calculation of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) throughout the molecular space. The process would identify critical points where the gradient of the electron density is zero. These points are classified as nuclear attractors (NAs), bond critical points (BCPs), ring critical points (RCPs), and cage critical points (CCPs).
For this compound, the analysis would be expected to yield the following:
Bond Critical Points (BCPs): The presence and properties of BCPs between adjacent atoms would characterize the nature of the covalent bonds within the pyrrole ring, the methyl group, and the trifluoroacetyl group. Key properties calculated at each BCP, such as the electron density (ρ_b), the Laplacian of the electron density (∇²ρ_b), and the total energy density (H_b), would help in classifying the bonds (e.g., shared-shell covalent vs. closed-shell interactions).
Ring Critical Point (RCP): An RCP would be expected within the five-membered pyrrole ring, characterizing its cyclic electronic structure.
Electron Density Distribution: The trifluoroacetyl group, with its highly electronegative fluorine and oxygen atoms, would significantly influence the electron density distribution across the molecule. A QTAIM analysis would quantify this electron-withdrawing effect on the pyrrole ring.
A hypothetical data table summarizing potential QTAIM results for the key bonds in this compound is presented below. Note: This data is illustrative and not based on actual experimental or computational results.
| Bond | ρ_b (a.u.) | ∇²ρ_b (a.u.) | H_b (a.u.) | Bond Type |
| N1-C2 | - | - | - | Covalent |
| C2-C3 | - | - | - | Covalent |
| C3-C4 | - | - | - | Covalent |
| C4-C5 | - | - | - | Covalent |
| C5-N1 | - | - | - | Covalent |
| C2-C(Methyl) | - | - | - | Covalent |
| C3-C(Carbonyl) | - | - | - | Covalent |
| C(Carbonyl)-O | - | - | - | Polar Covalent |
| C(Carbonyl)-C(CF3) | - | - | - | Covalent |
| C-F | - | - | - | Polar Covalent |
Analysis of Hydrogen Bonding and Other Intermolecular Forces
The primary sites for hydrogen bonding are the nitrogen atom of the pyrrole ring (N-H group), which can act as a hydrogen bond donor, and the oxygen atom of the trifluoroacetyl group, which is a strong hydrogen bond acceptor. The fluorine atoms of the trifluoromethyl group could also participate in weaker hydrogen bonding interactions.
In the absence of specific research, a general analysis suggests the following potential intermolecular forces:
N-H···O Hydrogen Bonding: This is expected to be the most significant intermolecular interaction, where the hydrogen on the pyrrole nitrogen forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule.
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the C-H bonds of the methyl group and the pyrrole ring as donors, and the carbonyl oxygen and fluorine atoms as acceptors, are also possible.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar trifluoroacetyl group, leading to strong dipole-dipole interactions.
π-π Stacking: The aromatic pyrrole rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
A hypothetical table summarizing the potential intermolecular interactions is provided below. Note: This information is predictive and not based on specific experimental data for this compound.
| Interaction Type | Donor | Acceptor | Potential Strength |
| Hydrogen Bond | N-H (Pyrrole) | O=C (Trifluoroacetyl) | Strong |
| Hydrogen Bond | C-H (Methyl/Pyrrole) | O=C (Trifluoroacetyl) | Weak |
| Hydrogen Bond | C-H (Methyl/Pyrrole) | F-C (Trifluoromethyl) | Weak |
| Dipole-Dipole | - | - | Moderate to Strong |
| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Moderate |
Further computational studies, such as Density Functional Theory (DFT) calculations combined with methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis, would be necessary to provide a detailed and quantitative understanding of the intermolecular forces governing the structure and properties of this compound.
Conclusion and Future Research Directions
Summary of Current Research on 2-Methyl-3-trifluoroacetyl-1H-pyrrole and its Class
Research into trifluoroacetylated pyrroles has primarily focused on their synthesis and utility as versatile building blocks for more complex, often biologically active, molecules. The trifluoroacetyl group serves as a powerful electron-withdrawing substituent, which significantly influences the reactivity of the pyrrole (B145914) ring. It also acts as a handle for further chemical transformations and as a potential pharmacophore due to the unique properties of the trifluoromethyl group in medicinal chemistry.
Current understanding is largely built upon the general chemistry of 2-trifluoroacetylpyrroles and other poly-substituted pyrroles. researchgate.netscispace.com These compounds are recognized for their applications in the synthesis of dyes, catalysts, and materials. researchgate.net The introduction of fluorine atoms into organic molecules is known to modulate key properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated pyrroles attractive targets in drug discovery. nih.govmdpi.comnih.gov While specific studies on this compound are limited, the existing body of literature on related structures provides a solid foundation for predicting its chemical behavior and potential applications. The primary synthetic routes involve the trifluoroacetylation of pre-functionalized pyrroles, often using trifluoroacetic anhydride (B1165640). researchgate.netacs.org
Emerging Methodologies for Enhanced Synthesis and Derivatization
The demand for efficient and sustainable synthetic routes to highly functionalized pyrroles has driven considerable innovation in recent years. researchgate.net Future synthesis of this compound and its derivatives could benefit significantly from these emerging methodologies, which offer improvements in terms of yield, selectivity, and environmental impact over classical methods like the Paal-Knorr or Hantzsch syntheses. researchgate.netlucp.net
Key Emerging Methodologies:
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex poly-substituted pyrroles in a single step from simple starting materials, offering high atom economy and operational simplicity. researchgate.net Adapting MCRs for the synthesis of trifluoroacetylated pyrroles could provide a more direct and efficient route.
Green Chemistry Approaches: The use of environmentally benign catalysts, such as ascorbic acid or reusable nano-catalysts, and solvent-free or aqueous reaction conditions are becoming more prevalent. lucp.netmdpi.com These methods reduce waste and avoid the use of toxic reagents and solvents, aligning with the principles of sustainable chemistry. nih.gov
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. This technology is particularly well-suited for handling highly reactive or hazardous reagents that may be required for fluorination or trifluoroacetylation reactions.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This could open new pathways for the derivatization of the pyrrole ring in this compound.
A comparison of traditional versus emerging synthetic strategies is presented in the table below.
| Feature | Traditional Methods (e.g., Paal-Knorr) | Emerging Methods (e.g., MCRs, Green Catalysis) |
| Reaction Steps | Often multi-step | Often single-step (one-pot) |
| Atom Economy | Moderate to low | High |
| Solvent Use | Often requires harsh/toxic organic solvents | Minimal or uses benign solvents (e.g., water) |
| Catalysts | Often stoichiometric strong acids/bases | Often catalytic, reusable, and environmentally benign |
| Reaction Conditions | Often high temperatures and long reaction times | Often milder conditions and shorter reaction times |
Unexplored Chemical Transformations and Synthetic Utility
While the trifluoroacetyl group is a well-established functional handle, its full synthetic potential in the context of the this compound scaffold remains largely untapped. Future research should focus on exploring novel transformations that leverage the unique reactivity of this compound.
Potential Areas for Exploration:
Selective Functionalization of the Pyrrole Ring: The electron-withdrawing nature of the 3-trifluoroacetyl group deactivates the pyrrole ring towards electrophilic substitution. However, developing new catalytic systems for C-H activation could enable selective functionalization at the C4 and C5 positions, providing access to a wider range of derivatives.
Transformations of the Trifluoroacetyl Group: Beyond its use in forming hydrazones or reducing to the corresponding alcohol, the trifluoroacetyl group can be a precursor to other valuable fluorine-containing moieties. researchgate.net Investigating reactions such as the synthesis of trifluoromethyl-substituted pyrazoles or other heterocycles via condensation reactions would be a valuable pursuit.
Domino and Cascade Reactions: Designing one-pot cascade reactions that involve both the pyrrole nucleus and the trifluoroacetyl group could lead to the rapid construction of complex molecular architectures. For instance, an initial reaction at the N-H position could trigger a subsequent intramolecular cyclization involving the keto-group.
Polymerization: Pyrrole derivatives are known precursors to conducting polymers. researchgate.net Investigating the polymerization of this compound or its derivatives could lead to new materials with unique electronic and physical properties imparted by the fluorine atoms.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful, non-empirical tool for understanding and predicting the behavior of molecules, which can significantly accelerate the research and development process. researchgate.net The application of advanced computational modeling to this compound can provide deep insights into its properties and reactivity.
Future Computational Research Directions:
DFT (Density Functional Theory) Studies: DFT calculations can be employed to model the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity towards electrophiles and nucleophiles and for understanding the regioselectivity of its reactions.
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reactions. This allows for the determination of transition state geometries and activation energies, providing a detailed understanding of the reaction mechanism and helping to optimize reaction conditions.
Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds and in the interpretation of experimental data.
Virtual Screening for Biological Activity: If the compound is to be explored for medicinal purposes, its structure can be used in virtual screening campaigns. Docking studies against known biological targets can help to identify potential protein interactions and guide the design of new, more potent analogs. nih.gov
The synergy between advanced computational modeling and experimental work will be key to unlocking the full potential of this compound and its class of compounds, paving the way for new discoveries in materials science, catalysis, and medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-3-trifluoroacetyl-1H-pyrrole, and how is the product characterized?
The synthesis of trifluoroacetyl-substituted pyrroles typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, a structurally analogous compound, 2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrole, was synthesized via electrophilic substitution using trifluoromethylphenyl precursors under controlled conditions (75% yield, mp 48–49°C) . Characterization involves:
- Spectroscopic analysis : IR (e.g., υmax 2988 cm⁻¹ for C-H stretching), ¹H/¹³C NMR (e.g., δH 2.09 ppm for methyl groups; δC 13.04 ppm for aliphatic carbons) .
- Elemental analysis : Combustion analysis (C, H, N, F) to confirm stoichiometry, with deviations >0.3% indicating impurities .
Q. What analytical methodologies ensure purity and structural fidelity of this compound?
Impurity profiling follows pharmacopeial guidelines, such as USP standards for related pyrrole derivatives:
- Chromatographic methods : HPLC/GC with UV or MS detection to resolve and quantify impurities (e.g., trifluoroacetyl hydrolysis byproducts) .
- Thresholds : Unspecified impurities controlled at <0.10% (w/w) via validated methods .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) paired with refinement software (e.g., SHELXL) is critical:
- Data collection : High-resolution (<1.0 Å) datasets minimize thermal motion artifacts. SHELX programs robustly handle twinning and pseudo-symmetry in trifluoromethyl-containing structures .
- Validation : Tools like PLATON check for voids, hydrogen bonding, and geometry outliers (e.g., bond angles deviating >5° from ideal values) .
Q. How do spectroscopic discrepancies arise in trifluoroacetyl-pyrroles, and how are they addressed?
Contradictions in NMR/IR data often stem from:
- Solvent effects : CDCl3 vs. DMSO-d6 shifts proton signals (e.g., methyl groups in CDCl3 at δH 2.09 ppm vs. upfield shifts in polar solvents) .
- Dynamic processes : Rotameric equilibria of the trifluoroacetyl group broaden signals. Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can resolve these .
Q. What mechanistic insights guide the reactivity of this compound in medicinal chemistry?
The electron-withdrawing trifluoroacetyl group enhances electrophilic substitution at the pyrrole ring:
- Regioselectivity : Substituents at C3/C5 positions direct reactions (e.g., nitration occurs para to trifluoroacetyl) .
- Biological activity : Analogous compounds (e.g., methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate) show cytotoxicity via intercalation or enzyme inhibition, assessed via in vitro assays (e.g., MTT against tumor cell lines) .
Q. How do computational methods complement experimental data in studying trifluoroacetyl-pyrroles?
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to targets like COX-2 or kinases .
- Thermodynamic stability : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and assess resonance stabilization from the trifluoroacetyl group .
Methodological Best Practices
Q. What precautions are critical for handling this compound in laboratory settings?
Q. How are batch-to-batch variations in synthetic yields minimized?
- Process optimization : Kinetic monitoring (e.g., in situ IR) identifies optimal reaction times .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) removes unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
